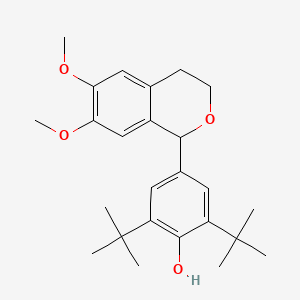![molecular formula C23H19FN2O6S B11487846 7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11487846.png)
7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the carbamoylmethoxy and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.
Scientific Research Applications
7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives, which share the same core structure but differ in their substituents. Examples include:
- 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-BROMOPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets and improve its stability.
Properties
Molecular Formula |
C23H19FN2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H19FN2O6S/c1-31-16-8-12(4-7-15(16)32-10-17(25)27)14-9-18(28)26-20-19(11-2-5-13(24)6-3-11)22(23(29)30)33-21(14)20/h2-8,14H,9-10H2,1H3,(H2,25,27)(H,26,28)(H,29,30) |
InChI Key |
LKDAWBGGJMYHIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11487770.png)
![4-methoxy-N-{1-[(4-methoxyphenyl)carbonyl]-3-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11487775.png)
![5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11487778.png)
![4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11487782.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11487790.png)
![2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11487807.png)
![Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B11487810.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11487827.png)
![1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11487834.png)
![1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487842.png)
![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11487853.png)

